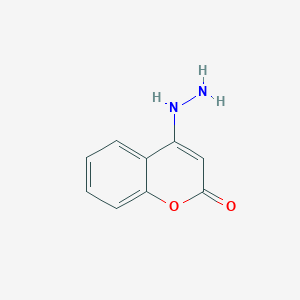

2H-1-Benzopyran-2-one, 4-hydrazinyl-

Description

Historical Context and Evolution of Coumarin (B35378) Chemical Research

The history of coumarin research began in 1820 when the simplest member of the family, coumarin, was isolated from tonka beans (Dipteryx odorata). thieme-connect.deresearchgate.netresearchgate.net Initially mistaken for benzoic acid, it was later identified as a distinct substance and named "coumarine". researchgate.net The first successful chemical synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868, a landmark event that spurred broader investigation into this class of compounds. researchgate.netresearchgate.net Coumarins are chemically classified as benzopyrones, consisting of a benzene (B151609) ring fused to a pyrone ring. mdpi.com Over time, research has expanded from these natural origins to the synthesis and study of a vast array of derivatives, driven by their diverse chemical properties and applications. researchgate.net

The Significance of the 4-Position Functionalization in Coumarin Chemistry

Within the coumarin scaffold, the C4-position is a critical site for synthetic modification. The introduction of substituents at this position significantly influences the molecule's chemical and physical properties. researchgate.net The reactivity of the 4-position, often starting from the readily available 4-hydroxycoumarin (B602359) intermediate, allows for a wide range of chemical transformations. beilstein-journals.orgresearchgate.net Synthetic chemists have exploited this position to introduce aryl groups, alkyl chains, and various heteroatomic functionalities. This functionalization is a key strategy for creating diverse molecular architectures, making 4-substituted coumarins a major focus in synthetic methodology development. researchgate.net For instance, palladium-catalyzed reactions are frequently used to create C-C bonds at this position, although this can be challenging and often requires specific catalytic systems.

Role of the Hydrazine (B178648) Moiety as a Versatile Synthetic Handle and Functional Group

The hydrazine group (-NHNH2) is a highly reactive and versatile functional group in organic synthesis. Hydrazine and its derivatives are powerful nucleophiles and are widely used as building blocks for constructing various nitrogen-containing heterocyclic compounds such as pyrazoles, pyridazines, and triazoles. The ability of the hydrazine moiety to participate in condensation and cyclization reactions makes it an invaluable tool for synthetic chemists. For example, hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are crucial intermediates in the synthesis of numerous heterocyclic systems. The reactivity of the hydrazine group can be modulated by substituents, allowing for controlled and stepwise construction of complex molecules.

Current State of Scholarly Research on 2H-1-Benzopyran-2-one, 4-hydrazinyl- in Pure and Applied Chemistry

Current scholarly work on 2H-1-Benzopyran-2-one, 4-hydrazinyl- primarily focuses on its utility as a synthetic intermediate. Research demonstrates its role as a precursor in the construction of more complex molecular systems. For example, the synthesis of 4-Hydrazinyl-3-nitrobenzopyran-2-one has been reported, starting from 4-hydroxycoumarin. researchgate.net This intermediate readily undergoes condensation reactions with various aromatic aldehydes to yield the corresponding 4-(N-benzylidene-hydrazino)-3-nitrobenzopyran-2-ones. researchgate.net

Furthermore, the core structure is used to create fused heterocyclic systems. The reaction of 4-hydrazinylcoumarin derivatives with chalcones (α,β-unsaturated ketones) in acetic acid serves as a method to produce pyrazolyl coumarins. These reactions highlight the role of the compound as a bidentate nucleophile, capable of participating in cyclization to form new five-membered rings.

Rationale for Comprehensive Academic Scrutiny of the Compound's Chemical Properties and Transformations

The academic interest in 2H-1-Benzopyran-2-one, 4-hydrazinyl- is founded on the unique combination of two highly reactive chemical entities within one molecule: the coumarin scaffold and the hydrazine functional group. This structure presents a powerful synthon for organic synthesis. Its potential for transformation into a variety of derivatives is high, offering pathways to novel and complex heterocyclic systems. The hydrazine moiety provides a nucleophilic center ready for reactions like acylation, alkylation, and condensation, while the coumarin ring acts as a stable but modifiable core. The investigation into its reactions, such as cyclocondensation and multicomponent reactions, allows for the efficient assembly of complex molecules from simple, readily available starting materials. researchgate.net The study of its autoxidation, similar to that observed in related 4-hydrazinylquinolones which form pentacyclic structures, could also unveil novel chemical transformations.

Overview of Research Trajectories and Interdisciplinary Relevance in Non-Biological Domains

In non-biological fields, research trajectories for 2H-1-Benzopyran-2-one, 4-hydrazinyl- are centered on its application in synthetic and materials chemistry. Its utility as a building block is being explored for the creation of:

Fused Polycyclic Systems: The compound is a key starting material for synthesizing molecules where other heterocyclic rings are fused to the coumarin core. researchgate.net

Novel Heterocycles: Its reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694), pyridazine, and other heterocyclic appendages on the coumarin structure.

Advanced Materials: While less explored, the conjugated system of the coumarin ring, combined with the potential for creating extended polymeric structures through the hydrazine group, suggests possible applications in the development of dyes or other functional organic materials. The photophysical properties of coumarin-fused quinolines, synthesized through multicomponent reactions involving 4-hydroxycoumarin, indicate the potential for creating photoactive materials. researchgate.net

Data Tables

Physicochemical and Spectroscopic Data

The following table summarizes key identifiers and representative spectroscopic data for a closely related derivative, as specific data for the parent compound is not widely published.

| Property | Value | Reference |

| Compound Name | 2H-1-Benzopyran-2-one, 4-hydrazinyl- | |

| Synonyms | 4-Hydrazinylcoumarin | |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Crystalline solid | |

| Representative IR Data (for 4-Hydrazinyl-3-nitrobenzopyran-2-one in KBr) | 3500-3300 cm⁻¹ (N-H stretching), 1723 cm⁻¹ (C=O lactone), 1616 cm⁻¹ (C=C aromatic) | researchgate.net |

Representative Chemical Transformations

This table outlines key chemical reactions involving the 4-hydrazinylcoumarin core, demonstrating its synthetic utility.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Condensation | 4-Hydrazinyl-3-nitrobenzopyran-2-one, Aromatic Aldehydes | Absolute ethanol (B145695), equimolar amounts | 4-(N-benzylidene-hydrazino)-3-nitrobenzopyran-2-ones | researchgate.net |

| Cyclization | Coumarinyl Chalcones, Hydrazine Hydrate (B1144303) | Acetic acid | Pyrazolyl Coumarins | |

| Autoxidation (by analogy) | 4-Hydrazinylquinolin-2(1H)-one | Pyridine, heat | Fused Pentacyclic Pyridazino-diquinoline |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-11-7-5-9(12)13-8-4-2-1-3-6(7)8/h1-5,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGRKLUHIWROGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297147 | |

| Record name | 4-Hydrazinyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685862-23-1 | |

| Record name | 4-Hydrazinyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685862-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations for 2h 1 Benzopyran 2 One, 4 Hydrazinyl

Preparative Routes to 4-Substituted Coumarin (B35378) Precursors

The synthesis of 4-hydrazinylcoumarin predominantly relies on the availability of suitably activated 4-substituted coumarin precursors. The reactivity of the C4 position is paramount for the introduction of the hydrazinyl moiety.

Synthesis of Activated 4-Coumarin Derivatives (e.g., 4-halo, 4-alkoxy)

The preparation of 4-halocoumarins and 4-alkoxycoumarins serves as a crucial initial step. 4-chlorocoumarins can be synthesized from the corresponding 4-hydroxycoumarins. For instance, the treatment of 4-hydroxycoumarins with phosphoryl chloride in dimethylformamide (DMF) can yield 4-chloro-3-formylcoumarins researchcommons.org.

4-Alkoxycoumarins are typically prepared through the O-alkylation of 4-hydroxycoumarin (B602359). This can be achieved by reacting 4-hydroxycoumarin with alkyl halides in the presence of a base. For example, methyl 2-(coumarin-4-yloxy)acetate can be obtained by refluxing methyl bromoacetate (B1195939) with 4-hydroxycoumarin in anhydrous acetone (B3395972) with anhydrous potassium carbonate nih.gov. Another approach involves the alkylation of 4-hydroxycoumarin using different synthetic pathways, including acid catalysis, Williamson synthesis, and phase transfer catalysis, to produce various 4-alkoxycoumarins.

| Precursor Type | Synthetic Method | Reagents | Reference |

| 4-Chlorocoumarin | Vilsmeier-Haack type reaction | 4-hydroxycoumarin, POCl₃, DMF | researchcommons.org |

| 4-Alkoxycoumarin | O-alkylation | 4-hydroxycoumarin, methyl bromoacetate, K₂CO₃ | nih.gov |

| 4-Alkoxycoumarin | Williamson Synthesis | 4-hydroxycoumarin, alkyl halide, base |

Regioselective Functionalization at the 4-Position of the Coumarin Core

Regioselective functionalization at the C4 position of the coumarin nucleus is essential for introducing a leaving group that can be subsequently displaced by hydrazine (B178648). The inherent reactivity of the 4-position in 4-hydroxycoumarin allows for various transformations. The synthesis of 4-anilinobenzofuro[3,2-g]-2H-1-benzopyran-2-one has been achieved from the corresponding 4-hydroxy derivative, highlighting the reactivity of the C4 position towards nucleophilic substitution niscpr.res.in.

Direct Synthesis of 2H-1-Benzopyran-2-one, 4-hydrazinyl- via Nucleophilic Displacement and Condensation Reactions

The direct introduction of the hydrazinyl group is typically accomplished through nucleophilic substitution or condensation reactions involving a highly reactive 4-substituted coumarin precursor.

Hydrazinolysis of 4-Activated-2H-1-Benzopyran-2-ones

The most direct route to 4-hydrazinylcoumarin involves the hydrazinolysis of a 4-activated coumarin. This reaction leverages the nucleophilic nature of hydrazine to displace a suitable leaving group at the C4 position. For instance, the reaction of 4-chloro-3-formylcoumarin with hydrazine hydrate (B1144303) can lead to the formation of pyrazolo[4,3-c]coumarin derivatives, which proceeds through an initial nucleophilic attack of hydrazine at the C4 position researchcommons.org.

Similarly, the reaction of 4-bromomethyl coumarin with hydrazine hydrate has been investigated, demonstrating the susceptibility of a halogenated group at the C4-methyl position to nucleophilic attack by hydrazine researchgate.net. While not a direct synthesis of 4-hydrazinylcoumarin, the reaction of 2-(coumarin-4-yloxy)acetohydrazide, formed from the corresponding ester with hydrazine hydrate, showcases the reactivity of hydrazine with coumarin derivatives nih.gov. These examples suggest that a 4-halocoumarin would be a viable substrate for direct conversion to 4-hydrazinylcoumarin upon reaction with hydrazine hydrate.

| Starting Material | Reagent | Product Type | Reaction Conditions | Reference |

| 4-Chloro-3-formylcoumarin | Hydrazine hydrate | Pyrazolo[4,3-c]coumarin | Boiling ethanol (B145695) | researchcommons.org |

| 4-Bromomethyl coumarin | Hydrazine hydrate | 3-oxo-4-benzopyridazine derivative | Ethanol/Acetic acid | researchgate.net |

| Methyl 2-(coumarin-4-yloxy)acetate | Hydrazine hydrate | 2-(Coumarin-4-yloxy)acetohydrazide | Reflux in ethanol | nih.gov |

One-Pot and Multicomponent Approaches to 2H-1-Benzopyran-2-one, 4-hydrazinyl-

One-pot and multicomponent reactions offer an efficient and atom-economical approach to complex molecules. While a direct one-pot synthesis of 4-hydrazinylcoumarin is not extensively reported, related structures have been assembled using such methodologies. For example, one-pot syntheses of various 3-functionalized 4-hydroxycoumarin derivatives have been developed through three-component domino reactions mdpi.com. These strategies often involve the initial formation of a reactive intermediate in situ, which then undergoes further transformation. The development of a one-pot synthesis for 4-hydrazinylcoumarin would likely involve the in-situ generation of a 4-activated coumarin followed by reaction with a hydrazine source.

Catalytic Methodologies in 2H-1-Benzopyran-2-one, 4-hydrazinyl- Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. While specific catalytic methods for the direct synthesis of 4-hydrazinylcoumarin are not prominently documented, catalytic approaches are instrumental in the synthesis of the necessary 4-substituted coumarin precursors. For instance, the synthesis of various pyran and chromene derivatives, which share the benzopyran core with coumarins, has been achieved using nano SnO₂ as a catalyst in a three-component reaction semnan.ac.ir. The development of catalytic methods for the direct hydrazinolysis of less reactive precursors, such as 4-hydroxycoumarin, would represent a significant advancement in the synthesis of 4-hydrazinylcoumarin.

Metal-Mediated and Organocatalytic Transformations

The transformation of 4-hydroxycoumarin to its 4-hydrazinyl derivative often involves multi-step syntheses where metal catalysts and organocatalysts play a pivotal role in achieving high yields and selectivity.

Metal-Mediated Synthesis: Lewis acids such as tin(II) chloride (SnCl₂), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) have been effectively utilized in the Pechmann condensation to synthesize the coumarin scaffold, which is a precursor to the target molecule. rasayanjournal.co.in For instance, the synthesis of 7-hydroxy-4-methylcoumarin, a related coumarin derivative, was optimized using SnCl₂·2H₂O as a catalyst under microwave irradiation, achieving a 55.25% yield. rasayanjournal.co.in While not a direct synthesis of 4-hydrazinylcoumarin, this illustrates the utility of metal catalysts in constructing the core coumarin ring system from which the target compound can be derived. The synthesis of 4-hydroxycoumarin itself can be achieved through the Pechmann reaction by condensing phenol (B47542) with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride. sciepub.com

Organocatalytic Transformations: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal catalysts. nih.govsemanticscholar.org In the context of coumarin synthesis, organocatalysts like primary and secondary amines, squaramides, and cinchona alkaloids have been employed to achieve high enantioselectivity in Michael additions of 4-hydroxycoumarin to various electrophiles. beilstein-journals.orgresearchgate.net For example, the Jørgensen catalyst has been used for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated aldehydes, leading to enantioenriched intermediates. beilstein-journals.orgresearchgate.net While these examples focus on C-C bond formation at the 3-position, the principles of activating the 4-hydroxycoumarin nucleus can be extrapolated to the synthesis of 4-substituted derivatives. The synthesis of 4-hydrazinyl-3-nitrobenzopyran-2-one has been reported from 4-hydroxybenzopyran-2-one via a three-step reaction, which can then be further derivatized. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. rroij.comyoutube.com This is achieved through the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. jddhs.comnih.gov

Solvent-Free and Solid-Phase Reaction Conditions

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by reducing waste and eliminating the need for often toxic and volatile organic solvents. jddhs.com Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free synthesis of hydrazones, demonstrating high efficiency and quantitative yields without the need for solvents at any stage. researchgate.net This approach involves the condensation of hydrazides with aldehydes. researchgate.net Similarly, solvent-free Pechmann condensation for the synthesis of coumarin derivatives has been achieved using heterogeneous solid acid catalysts like Amberlyst-15, particularly under microwave irradiation. mdpi.com For example, the synthesis of 4,4'-dimethylaminotriarylmethanes has been reported in a solvent-free, one-step reaction using cerium(IV) ammonium (B1175870) nitrate (B79036) as a catalyst. researchgate.net

Microwave, Ultrasonic, and Photochemical Activation

Alternative energy sources are a cornerstone of green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective technique for accelerating organic reactions. researchgate.netanalis.com.my It has been successfully applied to the Pechmann condensation for synthesizing various 4-methyl coumarins. rasayanjournal.co.in The synthesis of coumarin-based 1,2,3-triazoles also demonstrated higher yields and significantly reduced reaction times under microwave conditions compared to conventional heating. nih.gov This method is considered environmentally friendly due to its efficiency and reduced energy consumption. analis.com.mynih.gov

Ultrasonic Activation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green method for synthesis. Ultrasound-assisted synthesis has been utilized for the preparation of various heterocyclic compounds, including coumarin derivatives. nih.govnih.govresearchgate.net The synthesis of 3-aryl coumarin derivatives from salicylaldehyde (B1680747) and phenyl acetyl chloride has been reported using ultrasound irradiation, resulting in improved yields and faster reaction rates. scirp.org Similarly, the synthesis of novel dihydropyrimidin-2(1H)-(thio)ones has been efficiently carried out under ultrasound irradiation using samarium perchlorate (B79767) as a catalyst. researchgate.net

Photochemical Activation: Photochemical methods offer unique pathways for the synthesis and transformation of organic molecules. chemrxiv.org While direct photochemical synthesis of 4-hydrazinyl-2H-1-benzopyran-2-one is not widely reported, photochemical reactions of coumarin derivatives are an active area of research. sciepub.com For instance, the photochemical conversion of (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide to its (2E,4Z)-isomer has been achieved using a commercial blue LED. chemrxiv.org

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification of synthetic intermediates and the final 4-hydrazinyl-2H-1-benzopyran-2-one is crucial for obtaining a high-purity product. Standard organic chemistry purification techniques are employed. simsonpharma.com

Recrystallization: This is a primary method for purifying solid organic compounds. simsonpharma.com The choice of an appropriate solvent, which dissolves the compound well at high temperatures but poorly at low temperatures, is critical. simsonpharma.com Crystallization of synthesized coumarin derivatives is often carried out from solvents like N,N-dimethylformamide (DMF). researchgate.net

Chromatography: Chromatographic techniques are indispensable for the separation and purification of complex mixtures. simsonpharma.com

Thin Layer Chromatography (TLC): Used for monitoring the progress of a reaction and for preliminary purity checks. arabjchem.org

Column Chromatography: A preparative technique used to separate the desired compound from byproducts and unreacted starting materials. simsonpharma.com

Preparative Thin Layer Chromatography (PTLC): Employed for the purification of small quantities of compounds. researchgate.net

Filtration: This technique is used to separate solid products from a liquid phase, often after crystallization. simsonpharma.com Vacuum filtration is commonly used to speed up the process. simsonpharma.com

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases. simsonpharma.com

Chemo- and Regioselectivity in the Synthesis of 2H-1-Benzopyran-2-one, 4-hydrazinyl-

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of substituted coumarins. The 4-hydroxycoumarin nucleus possesses multiple reactive sites, and controlling the reaction to occur specifically at the desired position is essential.

The synthesis of 4-hydrazinyl-2H-1-benzopyran-2-one typically starts from 4-hydroxycoumarin. The hydroxyl group at the C4 position can be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by hydrazine. However, the presence of other reactive sites, such as the C3 position, can lead to side reactions.

Controlling the reaction conditions is key to achieving the desired regioselectivity. For example, in the synthesis of 4-bromo-8-arylisoBBT derivatives, selective reactions were developed via cross-coupling and direct C-H arylation. mdpi.com Similarly, a catalyst-free, one-pot chemo- and regioselective synthesis of polycondensed indoles and imidazoles has been reported under mild conditions. mdpi.com These examples, while not directly on 4-hydrazinylcoumarin, highlight the strategies employed to control selectivity in complex heterocyclic systems.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2h 1 Benzopyran 2 One, 4 Hydrazinyl

Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine moiety is the primary center of reactivity in 4-hydrazinylcoumarin. Its nitrogen atoms readily engage in nucleophilic attacks on a variety of electrophilic centers.

Nucleophilic Condensation Reactions with Carbonyl Electrophiles (Aldehydes, Ketones)

The most characteristic reaction of 4-hydrazinylcoumarin is its condensation with carbonyl compounds. This reactivity is driven by the nucleophilicity of the terminal nitrogen atom of the hydrazine group.

4-Hydrazinylcoumarin reacts readily with a wide range of aromatic and aliphatic aldehydes and ketones, typically under reflux in a suitable solvent like ethanol (B145695) or acetic acid, to yield the corresponding hydrazones. researchgate.net The reaction involves the nucleophilic attack of the -NH2 group on the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond.

For instance, the condensation of 4-hydrazinyl-3-nitrobenzopyran-2-one with various aromatic aldehydes, such as salicylaldehyde (B1680747) and 3-nitrobenzaldehyde, results in the formation of the respective 4-(N-benzylidene-hydrazino)-3-nitrobenzopyran-2-ones. researchgate.net These reactions generally proceed in good yields, and the resulting hydrazones are often stable, crystalline solids. researchgate.net

Under certain conditions, particularly with an excess of the hydrazine or in an acidic medium, the reaction can proceed further. The initially formed hydrazone can react with a second molecule of the hydrazine, or the hydrazine can react with two equivalents of an aldehyde, potentially leading to the formation of an azine, although the formation of simple hydrazones is more commonly reported for this specific scaffold. nuph.edu.ua

Table 1: Synthesis of Hydrazone Derivatives from 4-Hydrazinylcoumarins

| Entry | Hydrazinylcoumarin Derivative | Aldehyde | Product | Yield (%) | Reference |

| 1 | 4-Hydrazinyl-3-nitro-chromen-2-one | Salicylaldehyde | 4-[N-(2-Hydroxy-benzylidene)-hydrazino]-3-nitro-chromen-2-one | 58 | researchgate.net |

| 2 | 4-Hydrazinyl-3-nitro-chromen-2-one | 3-Nitrobenzaldehyde | 4-[N-(3-Nitro-benzylidene)-hydrazino]-3-nitro-chromen-2-one | 50 | researchgate.net |

Click on the column headers to explore more about the reactants and products.

The hydrazone derivatives formed from 4-hydrazinylcoumarin are valuable intermediates for the synthesis of more complex heterocyclic systems. The presence of the reactive N-H proton and the adjacent C=N bond allows for subsequent intramolecular or intermolecular cyclization reactions.

A prominent example is the synthesis of pyrazole-fused coumarins. The reaction of 4-hydrazinylcoumarin with β-ketoesters or 1,3-dicarbonyl compounds leads to the formation of an initial hydrazone, which then undergoes intramolecular cyclocondensation to yield chromeno[4,3-c]pyrazol-4(1H)-one derivatives. nih.gov This reaction provides a direct route to fusing a five-membered pyrazole (B372694) ring onto the coumarin (B35378) backbone at the 3- and 4-positions. nih.gov

Similarly, reactions with other bifunctional reagents can lead to different fused systems. For example, reaction with reagents containing a cyano group adjacent to another reactive site can lead to the formation of pyridazinone or other heterocyclic systems fused to the coumarin core. researchgate.net These cyclocondensation reactions are powerful tools for creating structurally diverse molecules with potential biological activities. nih.gov

N-Acylation, N-Sulfonylation, and N-Alkylation Reactions

The nucleophilic nitrogen atoms of the hydrazine group can be readily acylated, sulfonylated, and alkylated.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acylhydrazinylcoumarin derivatives. The acylation typically occurs at the terminal nitrogen atom.

N-Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields the corresponding N-sulfonylated products.

N-Alkylation: Alkylation of the hydrazine moiety can be achieved using alkyl halides. However, the reaction can be less straightforward than acylation or sulfonylation, with the potential for over-alkylation or reaction at either nitrogen atom, depending on the reaction conditions and the substrate.

These reactions are fundamental in diversifying the structure of 4-hydrazinylcoumarin, allowing for the introduction of a wide array of functional groups.

Oxidation and Reduction Chemistry of the Hydrazine Functionality

The hydrazine group is susceptible to both oxidation and reduction, although these reactions are less commonly explored compared to its nucleophilic reactions.

Oxidation: Hydrazines can be oxidized to various products depending on the oxidizing agent and reaction conditions. leah4sci.comyoutube.com Mild oxidation can lead to the formation of a diazo compound. More vigorous oxidation can cleave the N-N bond or result in the formation of a tetrazine. A notable reaction is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a related class of compounds, which upon heating in pyridine, can undergo dimerization and oxidation to form pyridazino[4,3-c:5,6-c′]diquinoline derivatives. mdpi.com This suggests that 4-hydrazinylcoumarin could potentially undergo similar oxidative dimerization reactions. mdpi.com

Reduction: The hydrazine N-N bond can be cleaved by reducing agents. Catalytic hydrogenation (e.g., using H2/Pd-C) or treatment with reducing agents like sodium borohydride (B1222165) (NaBH4) under certain conditions can reduce the hydrazine to an amine, although this is a less common transformation for this specific substrate. leah4sci.com The reduction of the C=N bond in the corresponding hydrazones to form a saturated N-N linkage is a more frequent application of reduction chemistry in this context.

Reactivity of the Pyrone Ring System

The pyrone ring of the coumarin scaffold possesses its own distinct reactivity, which is modulated by the substituent at the C-4 position. The electron-donating hydrazine group at C-4 enhances the electron density of the ring system, influencing its susceptibility to electrophilic and nucleophilic attack.

The α,β-unsaturated lactone (pyrone) moiety is generally susceptible to nucleophilic attack, particularly at the C-2 (carbonyl) and C-4 positions. However, the presence of the strong electron-donating hydrazine group at C-4 deactivates this position towards nucleophilic attack and can facilitate ring-opening reactions under harsh basic or acidic conditions.

Electrophilic aromatic substitution on the benzenoid part of the coumarin ring is possible, with the position of substitution directed by the existing oxygen atom and the substituent on the pyrone ring.

Furthermore, the pyrone ring itself can act as a diene in Diels-Alder reactions, although coumarin is generally less reactive than a simple 2-pyrone due to the aromatic stabilization of the fused benzene (B151609) ring. nsf.gov The reaction of coumarin with potent dienophiles like arynes can lead to the formation of phenanthrene (B1679779) derivatives after a cycloaddition step followed by the extrusion of carbon dioxide. nsf.gov The reactivity of the pyrone ring in 4-hydrazinylcoumarin in such cycloaddition reactions is not extensively documented but would be influenced by the electronic properties of the hydrazine substituent.

Nucleophilic Addition to the Lactone Carbonyl (C-2) and the C3-C4 Double Bond

The coumarin nucleus possesses two primary electrophilic sites susceptible to nucleophilic attack: the lactone carbonyl carbon (C-2) and the β-carbon of the α,β-unsaturated system (C-4). However, the presence of the electron-donating hydrazinyl group at the C-4 position significantly modifies this reactivity profile. The lone pair of electrons on the nitrogen atom adjacent to the pyranone ring delocalizes into the system, increasing the electron density at the C-3 position and deactivating the C3-C4 double bond towards nucleophilic attack.

The primary reactivity of the 4-hydrazinylcoumarin molecule itself is dominated by the nucleophilic character of the hydrazinyl group. The terminal -NH2 group is a potent nucleophile and readily participates in condensation reactions with electrophiles such as aldehydes and ketones. This reaction forms the corresponding hydrazone derivatives, 4-(N'-benzylidene-hydrazinyl)-2H-1-benzopyran-2-ones. researchgate.net This reactivity is a cornerstone of its use in synthesizing more complex heterocyclic systems.

While the C3-C4 double bond is deactivated, the lactone carbonyl at C-2 remains an electrophilic center. Strong nucleophiles can attack this position, leading to the opening of the lactone ring.

Ring-Opening and Rearrangement Processes

The lactone ring of the coumarin system is susceptible to cleavage under various conditions. Reaction with strong nucleophiles, including certain amines or hydroxide (B78521) ions under harsh conditions, can lead to nucleophilic acyl substitution at the C-2 position. This results in the opening of the pyranone ring to yield derivatives of 3-(2-hydroxyphenyl)acrylic acid.

The hydrazinyl moiety can also mediate or participate in rearrangement reactions. For instance, intramolecular cyclization reactions can occur, particularly if a suitable electrophilic center is introduced elsewhere in the molecule. Autoxidation of similar hydrazinyl-heterocycles, such as 4-hydrazinylquinolin-2(1H)-ones, has been shown to lead to dimerization and the formation of complex polycyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com This suggests that 4-hydrazinylcoumarin could undergo similar oxidative coupling reactions. Furthermore, rearrangements common to carbocation intermediates, such as hydride or alkyl shifts, could occur if a carbocation is generated in a side chain attached to the coumarin scaffold. youtube.com

Reactivity of the Benzene Moiety

Electrophilic Aromatic Substitution on the Electron-Rich Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic systems. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of EAS reactions on the 4-hydrazinylcoumarin scaffold are controlled by the electronic effects of the substituents on the benzene ring. The coumarin system contains two key activating groups: the ether oxygen of the pyranone ring and the hydrazinyl group at C-4. Both are powerful ortho-, para-directors due to their ability to donate electron density to the ring through resonance.

Activating Nature : The lone pair of electrons on the ether oxygen and on the nitrogen atoms of the hydrazinyl group increase the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. uci.edu

Directing Effects : The ether oxygen directs electrophiles to the C-5 and C-7 positions. The hydrazinyl group, being a powerful activating group, strongly reinforces this directing effect. Therefore, electrophilic attack is predicted to occur predominantly at the C-5 and C-7 positions, which are ortho and para to the ether oxygen, respectively. The C-5 position is also ortho to the point of attachment of the pyrone ring. Steric hindrance may influence the ratio of C-5 to C-7 substituted products.

Common EAS reactions applicable to this system include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Electronic Influence from Ether Oxygen | Electronic Influence from Hydrazinyl Group | Predicted Reactivity |

| C-5 | Ortho (Activating) | - | High |

| C-6 | Meta | - | Low |

| C-7 | Para (Activating) | - | High |

| C-8 | Meta | - | Low |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic technique for achieving regioselective substitution on aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent (like n-butyllithium), directing the deprotonation of the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgrsc.org This intermediate can then react with a variety of electrophiles.

In 2H-1-Benzopyran-2-one, 4-hydrazinyl-, the hydrazinyl group (-NH-NH2) can potentially serve as a DMG. The lone pairs on the nitrogen atoms can chelate with the lithium ion, directing the strong base to deprotonate the C-5 position exclusively. This would provide a highly regioselective route to C-5 functionalized coumarins, a transformation that can be difficult to achieve with high selectivity using traditional EAS methods.

Proposed DoM Mechanism:

Coordination : The hydrazinyl group coordinates with an organolithium reagent.

Deprotonation : The organolithium base removes the proton from the C-5 position, which is the closest ortho position.

Electrophilic Quench : The resulting C-5 aryllithium species is quenched with an electrophile (e.g., CO2, I2, aldehydes) to install a new substituent at the C-5 position.

Multi-Component Reactions and Cascade Transformations Involving 2H-1-Benzopyran-2-one, 4-hydrazinyl-

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials. frontiersin.orgnih.gov These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. The 4-hydrazinylcoumarin molecule is an excellent substrate for MCRs due to the high nucleophilicity of its hydrazinyl group.

For example, it can act as the nitrogen-containing component in reactions like the Biginelli or Hantzsch-type syntheses, or variations thereof, to create novel polyheterocyclic systems. A plausible MCR could involve the one-pot reaction of 4-hydrazinylcoumarin, an aldehyde, and a β-ketoester to construct a complex fused pyrazole-dihydropyrimidine-coumarin scaffold. frontiersin.org

Cascade transformations, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming reactions that occur under the same reaction conditions without the need to isolate intermediates. rsc.org An initial reaction at the hydrazinyl group of 4-hydrazinylcoumarin could trigger a subsequent intramolecular cyclization or rearrangement, leading to the formation of intricate molecular architectures in a single synthetic operation. For instance, a condensation reaction with a reactant containing an additional electrophilic site could be followed by an intramolecular cyclization onto either the coumarin ring or another part of the molecule.

Kinetic and Thermodynamic Aspects of 2H-1-Benzopyran-2-one, 4-hydrazinyl- Transformations

While specific experimental kinetic and thermodynamic data for the transformations of 2H-1-Benzopyran-2-one, 4-hydrazinyl- are not extensively documented in the literature, the principles governing its reactions can be discussed.

Table 2: Summary of Factors Influencing Transformations

| Transformation Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Nucleophilic Condensation | Concentration, Temperature, Electrophile Reactivity | Stability of the resulting hydrazone, Reversibility (e.g., removal of water) |

| Ring-Opening | Nucleophile strength and concentration, Temperature | Stability of the ring-opened product vs. the starting lactone |

| Electrophilic Aromatic Substitution | Electrophile strength, Catalyst activity, Temperature | Relative stability of ortho vs. para isomers (thermodynamic control) |

| Multi-Component Reactions | Concentration of all components, Catalyst efficiency | Stability of the final complex heterocyclic product |

Design and Synthesis of Diverse Derivatives from 2h 1 Benzopyran 2 One, 4 Hydrazinyl

Structural Diversification through Hydrazone and Azine Formation

The primary and most straightforward derivatization of 4-hydrazinylcoumarin involves the reaction of its terminal amino group with carbonyl compounds. This classic condensation reaction is a cornerstone for structural diversification, leading to the formation of hydrazones and, subsequently, azines. These reactions are typically efficient, proceed under mild conditions, and offer a simple yet powerful method for introducing a wide array of substituents onto the coumarin (B35378) framework.

The formation of hydrazones occurs via the condensation of 4-hydrazinylcoumarin with various aldehydes and ketones. beilstein-journals.orgrsc.org The reaction is generally catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. mdpi.com This creates a new imine functionality, linking the coumarin scaffold to the residue of the carbonyl partner.

Azines are another class of derivatives, characterized by the structure R₂C=N-N=CR₂. researchgate.netchemguide.co.uk They can be synthesized by the reaction of 4-hydrazinylcoumarin with two equivalents of a carbonyl compound or through the reaction of a pre-formed hydrazone with a second molecule of an aldehyde or ketone. researchgate.net This process extends the conjugated system and allows for the introduction of two, potentially different, carbonyl-derived substituents.

The reaction of 4-hydrazinylcoumarin derivatives with various aromatic aldehydes is a common strategy to generate diverse hydrazones. beilstein-journals.org For instance, the condensation with substituted benzaldehydes introduces an aryl group connected through the C=N-N linker. The nature of the substituent on this aromatic ring—whether it is electron-donating (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing (e.g., -NO₂, -Cl)—can significantly alter the electron density across the entire conjugated system. This, in turn, influences properties such as:

Reactivity: Electron-withdrawing groups on the aldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation reaction.

Conformation and Stability: The steric bulk of the carbonyl partner can influence the preferred conformation around the newly formed C=N bond and the N-N single bond.

Biological Activity: The introduced substituents can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with biological targets like enzymes or receptors, thereby dictating the compound's pharmacological profile. Research has shown that coumarin-hydrazone derivatives exhibit a range of biological activities, and the specific nature of the substituent introduced from the carbonyl partner is critical to this activity. docbrown.info

The data below illustrates the variety of carbonyl partners used in the synthesis of coumarin-based hydrazones.

| Carbonyl Partner Type | Example Reagent | Key Structural Feature Introduced | Potential Influence on Properties |

|---|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | Unsubstituted Phenyl group | Baseline for studying electronic effects |

| Aromatic Aldehyde | 3-Nitrobenzaldehyde | Nitro-substituted Phenyl group | Electron-withdrawing; enhances acidity of N-H proton |

| Aromatic Aldehyde | Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde) | Hydroxy-substituted Phenyl group | Potential for intramolecular H-bonding; metal chelation site |

| Heterocyclic Aldehyde | Pyridine-2-carboxaldehyde | Pyridine ring | Introduces a basic nitrogen atom; alters solubility and coordination chemistry |

| Aliphatic Ketone | Acetone (B3395972) | Isopropylidene group | Increases lipophilicity; sterically less demanding |

A significant stereochemical feature of hydrazones derived from 4-hydrazinylcoumarin is the existence of geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). mdpi.comlibretexts.org This results in the formation of two possible stereoisomers, designated as E and Z. studymind.co.uk The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond. nih.govnih.gov

For a hydrazone formed from an aldehyde (R-CHO), the substituents on the imine carbon are the R group and a hydrogen atom. On the nitrogen atom, the substituents are the coumarin moiety and a lone pair of electrons. According to CIP rules, the group with the higher atomic number at the first point of difference receives higher priority.

Z-isomer: The two higher-priority groups are on the same side (from the German zusammen) of the double bond. studymind.co.uk

E-isomer: The two higher-priority groups are on opposite sides (from the German entgegen) of the double bond. studymind.co.uk

The formation of E/Z isomers is a common feature in coumarin hydrazones and can often be observed in their NMR spectra, where distinct sets of signals may appear for each isomer. libretexts.org The ratio of these isomers can be influenced by reaction conditions, solvents, and the steric and electronic nature of the substituents. In addition to C=N isomerism, conformational isomerism (conformers) can arise from rotation around the N-N single bond, leading to syn-periplanar and anti-periplanar arrangements. libretexts.org These different isomeric and conformational forms can have distinct biological activities, as their three-dimensional shapes dictate how they interact with biological macromolecules.

Cyclized Heterocyclic Systems Derived from the Hydrazinyl Group

The hydrazinyl group of 4-hydrazinylcoumarin is a powerful building block for the construction of novel heterocyclic rings. Its two adjacent nitrogen atoms can be incorporated into five- or six-membered rings through cyclocondensation reactions with appropriate bifunctional reagents. This strategy allows for the synthesis of coumarin derivatives fused or appended with a wide variety of heterocyclic systems, each contributing unique chemical and pharmacological properties to the parent molecule.

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. The synthesis of pyrazole-appended coumarins is a well-established strategy. A common method is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. chemistrysteps.com In this context, 4-hydrazinylcoumarin acts as the hydrazine component.

The reaction with a β-diketone, such as acetylacetone, leads to the formation of a dimethyl-substituted pyrazole ring attached to the C4-position of the coumarin. The reaction proceeds through initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

Alternatively, α,β-unsaturated aldehydes or ketones can be used as the three-carbon component. This reaction typically yields pyrazolines (dihydropyrazoles) initially, which can be subsequently oxidized to the corresponding aromatic pyrazoles. mdpi.commdpi.com

| Reagent Type | Example Reagent | Resulting Heterocycle |

|---|---|---|

| 1,3-Diketone | Acetylacetone (2,4-Pentanedione) | 3,5-Dimethylpyrazole |

| β-Ketoester | Ethyl acetoacetate | 3-Methyl-5-pyrazolone |

| α,β-Unsaturated Ketone | Chalcone (1,3-Diphenyl-2-propen-1-one) | Pyrazoline, potentially oxidized to Pyrazole |

| Malononitrile derivative | Ethoxymethylenemalononitrile | 5-Amino-4-cyanopyrazole |

The Vilsmeier-Haack reaction is another powerful tool used in pyrazole synthesis. Hydrazones can be cyclized under Vilsmeier conditions (using reagents like POCl₃/DMF) to yield 4-formylpyrazole derivatives. msu.edu

The synthesis of five-membered heterocycles containing three or four heteroatoms is another important application of 4-hydrazinylcoumarin. These rings are often prepared by reacting the hydrazinyl group, or a simple derivative thereof, with a reagent that provides the remaining ring atoms.

1,3,4-Oxadiazoles: These are commonly synthesized from N-acylhydrazide intermediates. 4-Hydrazinylcoumarin can be acylated with a carboxylic acid or its derivative (e.g., acid chloride or ester). The resulting N-acyl-N'-(coumarin-4-yl)hydrazine is then subjected to dehydrative cyclization using reagents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. studymind.co.uknih.govgoogle.com

1,3,4-Thiadiazoles: The synthesis of thiadiazoles often mirrors that of oxadiazoles, but with sulfur-containing reagents. A common route involves the reaction of an N-acylhydrazide with a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. docbrown.info Another pathway is the reaction of 4-hydrazinylcoumarin with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized. rsc.org Reaction with thiosemicarbazide followed by cyclization is also a viable method. researchgate.net

1,2,4-Triazoles: These heterocycles can be prepared through several routes. One method involves reacting 4-hydrazinylcoumarin with formamide or orthoesters. A widely used approach is the cyclization of N-acylthiosemicarbazide intermediates. These are formed by reacting an N-acylhydrazide with an isothiocyanate, or by reacting 4-hydrazinylcoumarin with an acyl isothiocyanate. Subsequent base-catalyzed cyclization yields the 1,2,4-triazole-3-thione derivatives. nih.gov

Tetrazoles: Tetrazoles are five-membered rings with four nitrogen atoms. Their synthesis from a hydrazinyl precursor is less direct but feasible. One potential route involves the reaction of a hydrazone derivative containing a nitrile group with sodium azide, which leads to heterocyclization. Another plausible strategy involves the reaction of the hydrazinyl group with nitrous acid (HONO), generated in situ from sodium nitrite and acid. msu.edursc.org This reaction can convert the hydrazine into an azide group (-N₃). The resulting 4-azidocoumarin could then undergo [3+2] cycloaddition reactions with nitriles to form tetrazole rings.

| Target Heterocycle | Key Reagent(s) | Typical Intermediate | Reference Reaction Type |

|---|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic Acid / POCl₃ | N-Acylhydrazide | Dehydrative Cyclization |

| 1,3,4-Thiadiazole | Carbon Disulfide / Base | Dithiocarbazate | Cyclization |

| 1,3,4-Thiadiazole | N-Acylhydrazide / P₂S₅ | N-Acylhydrazide | Thionation-Cyclization |

| 1,2,4-Triazole | Acyl Isothiocyanate / Base | N-Acylthiosemicarbazide | Cyclization |

| Tetrazole | Nitrile-Hydrazone / NaN₃ | Hydrazone | Heterocyclization |

| Tetrazole | NaNO₂ / HCl, then a Nitrile | 4-Azidocoumarin | Diazotization followed by Cycloaddition |

The creation of more complex molecular architectures, such as spirocyclic and fused polycyclic systems, represents an advanced level of derivatization. These structures are of significant interest as they introduce rigid, three-dimensional frameworks that can be valuable for modulating biological activity.

Fused Polycyclic Frameworks: The synthesis of systems where a new heterocyclic ring is fused to the coumarin core can be achieved through intramolecular cyclization reactions. A general strategy involves first functionalizing the terminal nitrogen of the 4-hydrazinyl group with a side chain containing an electrophilic center. This is followed by an intramolecular reaction where a nucleophilic position on the coumarin ring (typically C3) attacks the electrophile, or vice-versa. For example, acylation of the hydrazinyl group with a haloacetyl chloride would introduce a reactive electrophilic site. Subsequent base-induced cyclization onto the C3 position could potentially lead to a fused pyridazinone ring system. Such synthetic strategies can lead to novel angularly fused polycyclic heterocycles.

Spirocyclic Frameworks: Spiro compounds contain two rings connected by a single common atom. The synthesis of spiro-coumarin derivatives is a challenging but rewarding endeavor. While direct synthesis from 4-hydrazinylcoumarin is not commonly reported, the coumarin scaffold is known to participate in the formation of spirocyclic systems. researchgate.net A hypothetical approach starting from 4-hydrazinylcoumarin could involve its derivatization into a pyrazole or another heterocycle at the C4 position. This new heterocycle could then be functionalized with groups that participate in a cyclization reaction involving the C3 position of the original coumarin ring, creating a spiro center at C4. For example, a coumarin-3-formylpyrazole, which can be derived from coumarin precursors, has been used as a synthon to create spiro-fused pentacyclic spirooxindoles, demonstrating the utility of coumarin derivatives in constructing complex spiro architectures. researchgate.net

N-Substituted Hydrazinyl Derivatives (Amides, Ureas, Thioureas, Carbamates)

The nucleophilic terminal amino group of 4-hydrazinyl-2H-1-benzopyran-2-one is readily acylated and substituted to form a range of stable N-substituted derivatives. These reactions typically involve the condensation of the hydrazinyl moiety with various electrophilic reagents.

Amides: Amide derivatives are commonly synthesized through the reaction of 4-hydrazinylcoumarin with activated carboxylic acids, such as acyl chlorides or anhydrides. researchgate.netresearchgate.net The reaction is often carried out in an aprotic solvent in the presence of a base to neutralize the acid byproduct (e.g., HCl). researchgate.net Alternatively, direct coupling with carboxylic acids can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with activators like 1-hydroxybenzotriazole (HOBt). researchgate.net A notable method involves the use of hydrazines as the amine partner for direct amide synthesis with carboxylic acids, catalyzed by zinc chloride (ZnCl₂). researchgate.net These synthetic routes provide access to a wide range of N-acylhydrazinyl coumarin derivatives.

Ureas and Thioureas: The synthesis of urea and thiourea derivatives proceeds via the addition of the hydrazinyl group to isocyanates and isothiocyanates, respectively. researchgate.netnih.gov These reactions are generally high-yielding and occur under mild conditions, often at room temperature in a suitable solvent like acetone or acetonitrile. researchgate.net Mechanochemical methods, such as manual grinding or ball milling, have also been employed for the solvent-free synthesis of thioureas, offering a greener alternative to solution-based reactions. The reaction of 4-hydrazinylcoumarin with an appropriate isocyanate or isothiocyanate leads to the formation of the corresponding coumarin-4-yl-semicarbazide or coumarin-4-yl-thiosemicarbazide.

Carbamates: Carbamate linkages can be formed by reacting 4-hydrazinylcoumarin with chloroformates. This reaction typically requires a base to facilitate the condensation. Another approach involves the in-situ generation of an isocyanate from a corresponding amine, which can then be trapped by an alcohol; a similar strategy could theoretically be adapted for a hydrazinyl nucleophile. The synthesis of carbamate-tethered coumarins has been accomplished by reacting a coumarin alcohol derivative with an isocyanate, forming an N-acyl O-alkyl carbamate linkage. This highlights the versatility of isocyanate chemistry in forming carbamate derivatives linked to a coumarin core.

| Derivative Type | Reagent Class | General Reaction Conditions | Product Class |

| Amide | Acyl Chloride / Anhydride | Aprotic solvent, base (e.g., pyridine, DIEA) | N-Acyl-4-hydrazinylcoumarin |

| Amide | Carboxylic Acid | Coupling agent (e.g., EDC, DCC), activator (HOBt) | N-Acyl-4-hydrazinylcoumarin |

| Urea | Isocyanate | Organic solvent (e.g., acetone, ethanol), room temp. | 1-(Coumarin-4-yl)-semicarbazide |

| Thiourea | Isothiocyanate | Organic solvent (e.g., MeCN, ethanol), reflux | 1-(Coumarin-4-yl)-thiosemicarbazide |

| Carbamate | Chloroformate | Aprotic solvent, base | 4-Hydrazinylcoumarin Carbamate |

Schiff Base Derivatives and Their Metal Coordination Chemistry (non-biological complexes)

The reaction between the primary amine of the hydrazinyl group and the carbonyl group of aldehydes or ketones is a classical and efficient method for forming hydrazone Schiff bases. This condensation reaction, typically catalyzed by a small amount of acid, results in the formation of a C=N double bond (azomethine group).

The synthesis of Schiff bases from 4-hydrazinylcoumarin derivatives has been reported. For instance, 4-hydrazinyl-3-nitrobenzopyran-2-one has been treated with various aromatic aldehydes in refluxing ethanol (B145695) with a catalytic amount of piperidine to yield the corresponding 4-(N-benzylidene-hydrazino)-3-nitrobenzopyran-2-ones. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization.

These Schiff bases, possessing multiple heteroatoms (O, N), are excellent polydentate ligands for coordinating with metal ions. They can form stable chelates with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a suitable metal salt (e.g., chloride or acetate) in a solvent like ethanol or methanol, often under reflux. The resulting metal complexes exhibit diverse coordination geometries (e.g., octahedral, tetrahedral) depending on the metal ion and the ligand structure. The coordination typically involves the azomethine nitrogen and an oxygen atom from the coumarin ring or a substituent on the aldehyde/ketone precursor.

| Ligand Precursor | Aldehyde/Ketone | Metal Salt Example | Resulting Complex Geometry (Example) |

| 4-Hydrazinyl-3-nitro-coumarin | Benzaldehyde | CuCl₂ | Square Planar / Distorted Octahedral |

| 4-Hydrazinyl-3-nitro-coumarin | Salicylaldehyde | CoCl₂ | Tetrahedral / Octahedral |

| 4-Hydrazinylcoumarin | Acetophenone | Ni(OAc)₂ | Octahedral |

| 4-Hydrazinylcoumarin | 2-Hydroxy-naphthaldehyde | Zn(OAc)₂ | Tetrahedral |

Oligomeric and Polymeric Architectures Incorporating 2H-1-Benzopyran-2-one, 4-hydrazinyl- Moieties

The incorporation of the 4-hydrazinyl-2H-1-benzopyran-2-one moiety into macromolecular structures is a less explored area, but it holds potential for creating novel materials. The bifunctional nature of the hydrazinyl group (-NH-NH₂) allows it to act as a monomer in step-growth polymerization reactions.

Theoretically, 4-hydrazinylcoumarin could be used in polycondensation reactions. For example, reaction with diisocyanates could lead to the formation of polyureas . The terminal -NH₂ group would react with an isocyanate group to form a urea linkage, and if a diisocyanate is used, this reaction could propagate to form a polymer chain. researchgate.net Similarly, reaction with diacyl chlorides could potentially yield polyamides , with the hydrazinyl group forming amide-like bonds. While the synthesis of polyamides and polyureas containing coumarin side groups has been reported, these typically involve coumarin monomers functionalized with diamines or diols, rather than a hydrazinyl group.

The development of such polymers would depend on controlling the reactivity of the two nitrogen atoms in the hydrazinyl group to achieve linear chain growth rather than cross-linking. The synthesis of such novel polymers could lead to materials with unique photophysical or thermal properties conferred by the coumarin units embedded in the polymer backbone. However, specific examples of polymerization directly involving 4-hydrazinylcoumarin as a monomer are not widely reported in the literature, indicating this as a prospective field for future research.

Covalent Immobilization of 2H-1-Benzopyran-2-one, 4-hydrazinyl- on Solid Supports and Inorganic Nanomaterials

The covalent immobilization of 4-hydrazinyl-2H-1-benzopyran-2-one onto various supports is a strategy to heterogenize the molecule for applications in areas such as sensing, catalysis, or affinity chromatography. The reactive hydrazinyl group is key to these immobilization strategies.

Immobilization on Solid Supports: Solid supports like agarose, silica, or organic polymer resins can be functionalized with groups that react with hydrazines. A common method involves using supports that have aldehyde functionalities on their surface. The hydrazinylcoumarin can then be covalently attached via the formation of a stable hydrazone bond. Another approach is to use supports functionalized with active esters (e.g., N-hydroxysuccinimide esters); these can react with the terminal amino group of the hydrazinyl moiety to form a stable amide linkage. For example, commercial "active ester" agarose can be first reacted with hydrazine hydrate (B1144303) to create a hydrazide-derivatized support, which can then capture molecules containing aldehyde groups. Conversely, an aldehyde-functionalized support could directly react with 4-hydrazinylcoumarin.

Immobilization on Inorganic Nanomaterials: Inorganic nanomaterials, such as silica nanoparticles, gold nanoparticles, or quantum dots, offer high surface areas and unique physical properties, making them attractive scaffolds for immobilization. The surface of these nanomaterials must first be functionalized. For silica nanoparticles, this is often achieved using silane coupling agents. For instance, the surface can be treated with an aldehyde-containing silane (e.g., (3-formylpropyl)trimethoxysilane). The 4-hydrazinylcoumarin can then be immobilized on the surface through hydrazone bond formation. This covalent linkage ensures the stability of the functionalized nanoparticles, preventing leaching of the coumarin derivative.

| Support Type | Surface Functional Group | Coupling Chemistry | Linkage Formed |

| Silica Gel | Aldehyde (-CHO) | Hydrazine-Aldehyde Condensation | Hydrazone |

| Agarose Beads | N-Hydroxysuccinimide Ester | Acylation of Hydrazine | Amide |

| Polymer Resin | Epoxy | Ring-opening by Hydrazine | C-N Bond |

| Gold Nanoparticles | Carboxylic Acid (-COOH) | Carbodiimide Coupling (EDC/NHS) | Amide |

| Silica Nanoparticles | Aldehyde (-CHO) | Hydrazine-Aldehyde Condensation | Hydrazone |

Advanced Spectroscopic and Structural Characterization of 2h 1 Benzopyran 2 One, 4 Hydrazinyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique for the detailed structural analysis of 2H-1-Benzopyran-2-one, 4-hydrazinyl- in solution. The unique electronic environment of each nucleus within the molecule results in a distinct chemical shift, providing a fingerprint of its molecular architecture. Due to the limited availability of direct experimental data for 4-hydrazinylcoumarin, the following analysis is based on established spectroscopic principles and data from closely related coumarin (B35378) derivatives, including hydrazone and hydrazide analogues ceon.rsmdpi.com.

Expected ¹H and ¹³C NMR Chemical Shifts:

The anticipated proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the core structure of 2H-1-Benzopyran-2-one, 4-hydrazinyl- are summarized in the interactive data table below. These estimations are derived from the analysis of similar coumarin structures and take into account the electronic effects of the hydrazinyl substituent at the C4-position. The electron-donating nature of the hydrazinyl group is expected to influence the chemical shifts of the pyranone and benzene (B151609) ring protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-1-Benzopyran-2-one, 4-hydrazinyl-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~162.0 |

| C3 | ~5.8 | ~90.0 |

| C4 | - | ~165.0 |

| C4a | - | ~118.0 |

| C5 | ~7.8 (dd) | ~128.0 |

| C6 | ~7.3 (td) | ~124.0 |

| C7 | ~7.5 (td) | ~132.0 |

| C8 | ~7.3 (dd) | ~116.0 |

| C8a | - | ~152.0 |

| -NH- | Broad singlet | - |

| -NH₂ | Broad singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are subject to solvent effects. Coupling patterns are denoted as 's' for singlet, 'd' for doublet, 't' for triplet, 'q' for quartet, 'm' for multiplet, 'dd' for doublet of doublets, and 'td' for triplet of doublets.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments is indispensable.

2D Correlated Spectroscopy (COSY): This homonuclear correlation experiment would reveal the scalar coupling network between protons. For 4-hydrazinylcoumarin, COSY is expected to show correlations between the adjacent aromatic protons on the benzene ring (H5-H6, H6-H7, H7-H8), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for assigning the carbon signals of the aromatic ring by linking them to their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying and assigning quaternary carbons, such as C2, C4, C4a, and C8a, by observing their correlations with nearby protons. For instance, the proton at C5 would be expected to show an HMBC correlation to C4 and C4a.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of nuclei. This would be valuable in determining the preferred conformation of the hydrazinyl group relative to the coumarin ring system by observing NOEs between the NH protons and protons on the coumarin scaffold.

The hydrazinyl substituent at the C4 position can exhibit restricted rotation around the C4-N bond, potentially leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is the ideal tool to investigate such conformational dynamics. By recording NMR spectra at variable temperatures, it would be possible to observe changes in the line shapes of the signals corresponding to nuclei near the hydrazinyl group. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for each conformer might be observed. As the temperature increases, the rate of rotation would increase, leading to coalescence of these signals into a single, averaged peak. Analysis of these temperature-dependent spectral changes would allow for the determination of the energy barrier to rotation and the relative populations of the conformers.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of 2H-1-Benzopyran-2-one, 4-hydrazinyl- are expected to exhibit characteristic bands corresponding to its various functional groups.

N-H Stretching: The hydrazinyl group will give rise to N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can provide information about the extent of hydrogen bonding. In the solid state, intermolecular hydrogen bonds involving the NH₂ group are likely to cause a broadening and a shift to lower wavenumbers of these bands.

C=O Stretching: The lactone carbonyl (C=O) group of the coumarin ring is expected to show a strong absorption band in the IR spectrum, typically around 1700-1730 cm⁻¹. The position of this band is sensitive to substituents on the coumarin ring and the presence of hydrogen bonding.

C=C Stretching: The aromatic C=C stretching vibrations of the benzene and pyranone rings will appear in the 1450-1620 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine group is expected in the region of 1580-1650 cm⁻¹.

The presence of the hydrazinyl group, with its capacity to act as both a hydrogen bond donor and acceptor, suggests the formation of significant hydrogen bonding networks in the condensed phase. These interactions would be reflected in the vibrational spectra, particularly in the N-H and C=O stretching regions.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for 2H-1-Benzopyran-2-one, 4-hydrazinyl-

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H Stretching | 3200-3400 |

| N-H Bending | 1580-1650 | |

| Lactone | C=O Stretching | 1700-1730 |

| Aromatic Rings | C=C Stretching | 1450-1620 |

| C-H Stretching | 3000-3100 | |

| Ether Linkage | C-O-C Stretching | 1000-1300 |

The introduction of substituents onto the coumarin ring or the hydrazinyl moiety would lead to predictable changes in the vibrational spectra. Electron-donating or electron-withdrawing groups would alter the bond strengths and force constants of the various functional groups, resulting in shifts in their characteristic vibrational frequencies. For example, an electron-withdrawing group on the benzene ring would likely cause the C=O stretching frequency to shift to a higher wavenumber.

The molecular environment, particularly the solvent in solution-phase studies or the crystal packing in the solid state, will also have a significant impact on the vibrational modes. In polar solvents capable of hydrogen bonding, the N-H and C=O stretching frequencies are expected to be different from those observed in non-polar solvents or in the gas phase. In the solid state, intermolecular interactions within the crystal lattice can lead to splitting of vibrational bands and the appearance of new bands corresponding to lattice vibrations at low frequencies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the structural elucidation of novel compounds, offering unparalleled precision in mass measurement. nih.gov For 2H-1-Benzopyran-2-one, 4-hydrazinyl-, and its derivatives, HRMS provides definitive confirmation of elemental composition and is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

The primary strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. The theoretical exact mass of the protonated molecule of 2H-1-Benzopyran-2-one, 4-hydrazinyl- ([C₉H₈N₂O₂ + H]⁺) is calculated to be 177.0659 m/z. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula as C₉H₉N₂O₂⁺.

Furthermore, HRMS instruments can resolve the isotopic distribution of a molecule, which arises from the natural abundance of isotopes such as ¹³C, ¹⁵N, and ¹⁸O. The observed isotopic pattern must match the theoretically calculated pattern for the proposed elemental formula, providing an additional layer of confirmation.

Table 1: Theoretical Accurate Mass and Isotopic Distribution for Protonated 2H-1-Benzopyran-2-one, 4-hydrazinyl- ([C₉H₉N₂O₂]⁺)

| Ion Formula | Theoretical m/z | Relative Abundance (%) |

| C₉H₉N₂O₂⁺ | 177.0659 | 100.00 |

| ¹³CC₈H₉N₂O₂⁺ | 178.0692 | 9.94 |

| C₉H₉¹⁵NN¹⁴NO₂⁺ | 178.0630 | 0.74 |

| C₉H₉N₂¹⁸OO¹⁶O⁺ | 179.0700 | 0.41 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. chemrxiv.org In an MS/MS experiment, the precursor ion (in this case, the protonated molecule at m/z 177.0659) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). elsevierpure.com The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

The fragmentation of protonated 4-hydrazinylcoumarin is expected to follow pathways characteristic of the coumarin core and the hydrazinyl substituent. rsc.orgresearchgate.net Key fragmentation pathways likely include the neutral loss of carbon monoxide (CO), a common fragmentation for coumarin structures, and cleavages related to the hydrazine (B178648) moiety, such as the loss of ammonia (NH₃) or diazene (N₂H₂). The analysis of these fragmentation patterns allows for the detailed structural characterization of the parent molecule and its derivatives.

Table 2: Plausible Fragmentation Pathways for Protonated 2H-1-Benzopyran-2-one, 4-hydrazinyl-

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 177.0659 | CO (27.9949 Da) | 149.0710 | [M+H-CO]⁺ |

| 177.0659 | NH₃ (17.0265 Da) | 160.0393 | [M+H-NH₃]⁺ |

| 177.0659 | N₂H₂ (30.0218 Da) | 147.0441 | [M+H-N₂H₂]⁺ |

| 149.0710 | N₂H₂ (30.0218 Da) | 119.0492 | [M+H-CO-N₂H₂]⁺ |

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For 2H-1-Benzopyran-2-one, 4-hydrazinyl-, XRD analysis provides precise information on its molecular geometry, conformation, and the intermolecular interactions that govern its solid-state packing.

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. nih.govpreprints.org For 2H-1-Benzopyran-2-one, 4-hydrazinyl-, SCXRD would confirm the planarity of the bicyclic coumarin ring system and determine the geometry of the hydrazinyl substituent relative to the ring. This technique is the gold standard for unambiguous structure determination of crystalline materials. researchgate.net

Table 3: Hypothetical Crystallographic Data for 2H-1-Benzopyran-2-one, 4-hydrazinyl-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of the parameters obtained from a single-crystal XRD experiment.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. nih.gov In the solid state of 4-hydrazinylcoumarin, the hydrazine group (-NHNH₂) and the lactone carbonyl group (C=O) are expected to be key players in forming strong intermolecular hydrogen bonds. researchgate.net Specifically, the amine hydrogens can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the hydrazine can act as acceptors.

Additionally, the aromatic benzopyran core allows for π-π stacking interactions, which would further stabilize the crystal lattice. researchgate.net The interplay of these hydrogen bonds and stacking interactions leads to the formation of a specific three-dimensional supramolecular assembly. Analysis of these interactions is critical for understanding the material's physical properties.

Table 4: Potential Intermolecular Interactions in Crystalline 2H-1-Benzopyran-2-one, 4-hydrazinyl-

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (hydrazine) | O=C (lactone) |

| Hydrogen Bond | N-H (hydrazine) | N (hydrazine) |

| π-π Stacking | Benzopyran Ring | Benzopyran Ring |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can exhibit distinct physical properties. Given the potential for varied hydrogen bonding networks, 2H-1-Benzopyran-2-one, 4-hydrazinyl- may exhibit polymorphism. The study of polymorphism is crucial as different crystalline forms can have different stabilities and properties.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second molecule, known as a co-former, in the same crystal lattice. researchgate.netjaper.in The hydrogen bonding capabilities of the hydrazine and carbonyl groups in 4-hydrazinylcoumarin make it an excellent candidate for forming co-crystals. researchgate.net By selecting appropriate co-formers, it is possible to create novel materials with tailored properties. nih.gov For instance, co-crystallization with other pharmaceutically active ingredients or excipients could be explored to create new solid forms. mdpi.com

Electronic Absorption and Emission Spectroscopy (Photophysical Properties)